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Compound of Interest

Compound Name: Jangomolide

Cat. No.: B1155115

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jangomolide is a naturally occurring limonoid, a class of highly oxygenated terpenoids, first
isolated from the plant Flacourtia jangomas. The structural elucidation of such complex natural
products relies heavily on a combination of spectroscopic techniques, primarily Nuclear
Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR)
spectroscopy. This guide provides a comprehensive overview of the expected spectroscopic
data for Jangomolide based on its known chemical structure. While the original experimental
data from the primary literature is not widely available in public databases, this document
presents predicted data and generalized experimental protocols to aid researchers in the
identification and characterization of Jangomolide and related compounds.

Chemical Structure

Systematic Name: (3aR,4R,5R,6aS,10aR,10bR,12aR)-10a-(furan-3-yl)-3,3,6a,8,10b-
pentamethyl-2,3,3a,4,5,6,6a,10,10a,10b,11,12-dodecahydro-1H-5,12a-
epoxyoxireno[4',5'lbenzo[1',2":4,5]cyclodeca[1,2-b]furan-7,9(8H)-dione Molecular Formula:
C26H280s Molecular Weight: 468.50 g/mol

Predicted Spectroscopic Data
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The following tables summarize the predicted spectroscopic data for Jangomolide based on
its chemical structure. These values are estimations and may vary slightly from experimental
results depending on the specific conditions used for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectroscopic Data for Jangomolide

. . Assighment
Chemical Shift (6, o .
Multiplicity Integration (Expected Proton
ppm) .
Environment)
~7.4 m 2H Furan ring protons
~6.4 m 1H Furan ring proton
~5.5-6.0 m 1H Olefinic proton
Protons adjacent to
~4.0-5.0 m 3H oxygen (e.g., lactone,
ether)
] Aliphatic and allylic
~2.0-3.5 m Multiple
protons
~0.8-1.5 s, d Multiple Methyl protons

Table 2: Predicted 3C NMR Spectroscopic Data for Jangomolide
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Assignment (Expected

Chemical Shift (0, ppm) Carbon Type .
Carbon Environment)
Lactone/Ester carbonyl
> 170 C
carbons
~160 C Ketone carbonyl carbon
~140 - 145 CH Furan ring carbons
~120 - 140 C,CH Olefinic carbons
~110 CH Furan ring carbon
Carbons bonded to oxygen
~70-90 C,CH _
(lactone, ether, epoxide)
~20- 60 C, CH, CH2 Aliphatic carbons
~15-30 CHs Methyl carbons

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for Jangomolide

m/z (Mass-to-Charge

. lon Type Interpretation

Ratio)

468.1784 [M]*+ Molecular ion (for C26H280s)

469.1863 [M+H]* Protonated molecular ion

491.1682 [M+Na]* Sodiated molecular ion
Fragmentation ions resulting
from losses of functional

< 468 -

groups (e.g., H20, CO, COz,

furan ring fragments)

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Data for Jangomolide
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Wavenumber (cm~?) Intensity Functional Group

~3100 Medium C-H stretch (furan)

~2950 Strong C-H stretch (aliphatic)

~1770 Strong C=0 stretch (y-lactone)
~1740 Strong C=0 stretch (d-lactone/ester)
~1710 Strong C=0 stretch (ketone)

~1650 Medium C=C stretch (alkene)

~1270 Strong C-O stretch (lactone/ester)
~1100 Strong C-O stretch (ether)

~875 Medium C-H bend (furan)

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments
used in the characterization of a natural product like Jangomolide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a
cryoprobe for enhanced sensitivity.

Sample Preparation:

e Dissolve 5-10 mg of purified Jangomolide in approximately 0.6 mL of a deuterated solvent
(e.g., chloroform-d, CDCls).

¢ Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (6 0.00 ppm).

e Transfer the solution to a 5 mm NMR tube.
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Data Acquisition:

e IH NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30°
pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

e 13C NMR: Acquire a one-dimensional carbon NMR spectrum with proton decoupling. Due to
the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) and a longer
relaxation delay may be required.

e 2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish
connectivity.

o COSY (Correlation Spectroscopy): Identifies proton-proton couplings (*H-*H correlations).

o HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons
and carbons (*H-13C one-bond correlations).

o HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons
and carbons over two to three bonds (*H-13C long-range correlations).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental formula, and to gain insight into
the molecular structure through fragmentation patterns.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or
Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray lonization -
ESI).

Sample Preparation:

e Prepare a dilute solution of Jangomolide (e.g., 10-100 pg/mL) in a suitable solvent such as
methanol or acetonitrile.

e The solution may be introduced into the mass spectrometer via direct infusion or through a
liquid chromatography (LC) system.

Data Acquisition:
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e Full Scan MS: Acquire a full scan mass spectrum in both positive and negative ion modes to
determine the accurate mass of the molecular ion. This allows for the calculation of the
elemental formula.

o Tandem MS (MS/MS): Select the molecular ion as the precursor ion and subject it to
collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern
provides valuable structural information.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
Sample Preparation:

e Thin Film: Dissolve a small amount of Jangomolide in a volatile solvent (e.g., chloroform or
dichloromethane), deposit the solution onto a salt plate (e.g., NaCl or KBr), and allow the
solvent to evaporate, leaving a thin film of the compound.

o KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr)
powder (100-200 mg) and press the mixture into a thin, transparent pellet using a hydraulic
press.

Data Acquisition:
e Record a background spectrum of the empty sample compartment or the pure KBr pellet.

e Place the sample in the spectrometer and record the IR spectrum, typically over a range of
4000 to 400 cm™1,

» The final spectrum is presented as percent transmittance or absorbance versus wavenumber

(cm™1).

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and
structure elucidation of a novel natural product like Jangomolide.
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Caption: Workflow for the isolation and structural elucidation of a natural product.
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Conclusion

The spectroscopic analysis of Jangomolide is a multi-faceted process that requires the
integration of data from NMR, MS, and IR techniques. While specific experimental data is not
readily available in public domains, the predicted data and generalized protocols presented in
this guide offer a robust framework for researchers working on the identification and
characterization of this and other complex natural products. The combination of these powerful
analytical methods allows for the unambiguous determination of the intricate molecular
architecture of Jangomolide, paving the way for further investigation into its biological activities
and potential therapeutic applications.

 To cite this document: BenchChem. [Spectroscopic Data of Jangomolide: A Technical Guide].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1155115#spectroscopic-data-of-jangomolide-nmr-
ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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